

# 2-Methoxypyridine-3-boronic acid molecular weight

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## Compound of Interest

Compound Name: 2-Methoxypyridine-3-boronic acid

Cat. No.: B060493

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An In-Depth Technical Guide to **2-Methoxypyridine-3-boronic acid**

## Introduction

**2-Methoxypyridine-3-boronic acid** is a versatile organoboron compound widely utilized in organic synthesis and medicinal chemistry.[1][2] As a derivative of pyridine, it serves as a crucial building block, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, for the construction of complex biaryl systems.[1][2][3] Its unique structure, featuring both a boronic acid functional group and an electron-donating methoxy group, influences its reactivity and solubility, making it a valuable reagent in the development of pharmaceuticals, agrochemicals, and advanced organic materials.[1][2][4] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols relevant to researchers in drug development.

## Core Subject Matter: Properties and Applications

**2-Methoxypyridine-3-boronic acid** exists as a white to off-white crystalline solid at room temperature.[1] It is recognized for its stability, versatile reactivity, and relatively low toxicity, which are advantageous properties for synthetic intermediates.[5]

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions.[2][6] This reaction forms carbon-carbon bonds between the pyridine ring of the boronic acid and various aryl or heteroaryl halides, providing a powerful tool for synthesizing complex molecules.[7][8] These synthesized biaryl structures are common motifs in many biologically active

compounds, making **2-methoxypyridine-3-boronic acid** a key intermediate in drug discovery programs.<sup>[1][4]</sup> Beyond pharmaceuticals, it is also employed in the development of agrochemicals and functional materials.<sup>[1][4]</sup>

## Quantitative Data Summary

The key physicochemical properties of **2-Methoxypyridine-3-boronic acid** are summarized in the table below for easy reference. Note that the compound may contain varying amounts of its anhydride form.<sup>[9]</sup>

Property	Value	Source(s)
Molecular Weight	152.94 g/mol	[6]
170.96 g/mol (as monohydrate)	[2]	
Molecular Formula	C <sub>6</sub> H <sub>8</sub> BNO <sub>3</sub>	[6]
CAS Number	163105-90-6	[6]
Appearance	White to off-white/light brown powder or crystalline solid	[1][2][10]
Melting Point	140-144 °C	[6][9]
141-146 °C	[10]	
Boiling Point	326.4 ± 52.0 °C (Predicted)	[9]
347.9 ± 52.0 °C (Predicted)	[6]	
pKa	6.90 ± 0.58 (Predicted)	[1][9]
Storage Temperature	2-8 °C	[1][9]

## Experimental Protocols

Detailed methodologies for the synthesis and application of **2-Methoxypyridine-3-boronic acid** are crucial for its effective use in research.

## Protocol 1: Synthesis of 2-Methoxypyridine-3-boronic acid

This protocol describes a common laboratory-scale synthesis starting from 3-bromo-2-methoxypyridine.<sup>[6]</sup>

### Materials:

- 3-bromo-2-methoxypyridine
- Magnesium (Mg) turnings
- Lithium chloride (LiCl), 0.5M in Tetrahydrofuran (THF)
- Diisobutylaluminium hydride (DIBAL-H), 1M in toluene
- Trimethyl borate
- 0.1N Hydrochloric acid (HCl)
- Ethyl acetate
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Water ( $\text{H}_2\text{O}$ ) / Acetonitrile ( $\text{CH}_3\text{CN}$ ) for recrystallization
- Argon gas supply
- Dry Schlenk flask with magnetic stirrer

### Procedure:

- Add magnesium turnings (5.0 mmol) to a dry Schlenk flask under an argon atmosphere.
- To activate the magnesium, add lithium chloride (2.5 mmol, 5.0 ml of 0.5M solution in THF) followed by DIBAL-H (0.02 mmol, 20.0  $\mu\text{l}$  of 1M solution in toluene).
- Stir the resulting mixture at room temperature for 5 minutes.

- Add 3-bromo-2-methoxypyridine (2.0 mmol) to the reaction mixture at once.
- Stir the reaction at room temperature for 30 minutes.
- Cool the mixture to 0°C in an ice bath.
- Add trimethyl borate (4.0 mmol, 448.0 µl) to the reaction mixture at 0°C.
- Allow the reaction to stir overnight, gradually warming to room temperature.
- Upon completion, quench the reaction by adding 0.1N dilute hydrochloric acid.
- Extract the aqueous mixture with ethyl acetate.
- Dry the combined organic extracts over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the resulting residue by recrystallization from a water/acetonitrile mixture to yield the final product.<sup>[6]</sup>

## Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for using **2-Methoxypyridine-3-boronic acid** as a coupling partner in a Suzuki-Miyaura reaction.<sup>[7][8]</sup>

Materials:

- Aryl or heteroaryl halide (e.g., aryl bromide) (1.0 equiv)
- **2-Methoxypyridine-3-boronic acid** (1.5 equiv)
- Palladium catalyst (e.g., Pd(OAc)<sub>2</sub>, Pd<sub>2</sub>(dba)<sub>3</sub>)
- Ligand (e.g., triphenylphosphine)
- Base (e.g., Na<sub>2</sub>CO<sub>3</sub>, K<sub>2</sub>CO<sub>3</sub>, KF) (3.0 equiv)

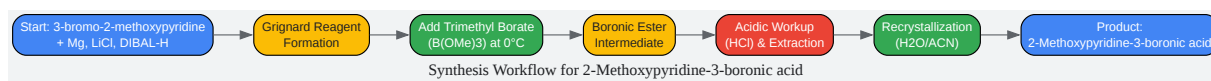
- Solvent (e.g., 1,4-dioxane, Dimethyl sulfoxide)
- Deionized water (if using an aqueous base solution)
- Nitrogen or Argon gas supply
- Schlenk flask or reaction vessel with magnetic stirrer and condenser

#### Procedure:

- To a Schlenk flask, add the aryl halide (1.0 equiv), **2-Methoxypyridine-3-boronic acid** (1.5 equiv), the base (3.0 equiv), the palladium catalyst, and the ligand.
- Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle 3-5 times to ensure an inert atmosphere.
- Add the degassed solvent(s) via syringe. If using an aqueous base solution, it should also be degassed prior to addition.
- Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 95°C).
- Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
- Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product using column chromatography or recrystallization to obtain the desired biaryl compound.

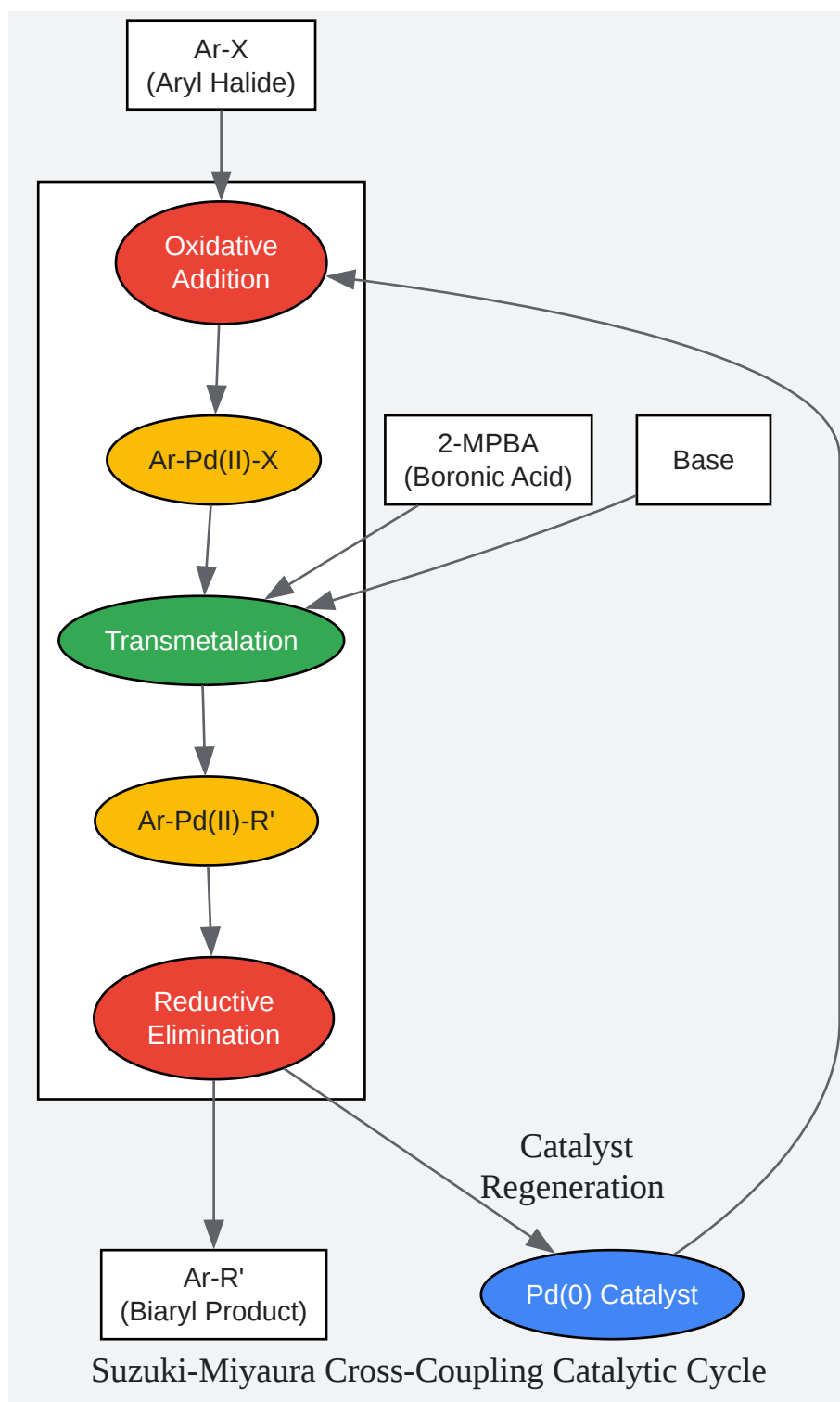
## Visualizations

Diagrams illustrating key processes provide a clear understanding of the compound's synthesis and utility.



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Caption: A simplified workflow for the synthesis of **2-Methoxypyridine-3-boronic acid**.



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction using a boronic acid like 2-MPBA.

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